Adenosine, 8-bromo-2',3'-dideoxy-

説明

Contextualization within the Class of Dideoxynucleoside Analogs

Dideoxynucleoside analogs are a class of compounds that structurally mimic natural 2'-deoxynucleosides, the fundamental building blocks of DNA. drugbank.com The defining characteristic of these analogs is the absence of hydroxyl groups at both the 2' and 3' positions of the sugar moiety. ontosight.aiimperial.ac.uk This structural modification is critical to their biological activity. In the case of Adenosine (B11128), 8-bromo-2',3'-dideoxy-, the structure is further altered by the addition of a bromine atom at the 8th position of the adenine (B156593) base. ontosight.ai

The lack of a 3'-hydroxyl group is the key feature that allows dideoxynucleosides to act as chain-terminating inhibitors of DNA synthesis. drugbank.comimperial.ac.uk During DNA replication, DNA polymerases incorporate nucleotides into a growing DNA strand by forming a phosphodiester bond between the 5'-phosphate of the incoming nucleotide and the 3'-hydroxyl group of the last nucleotide in the chain. Since dideoxynucleosides lack this 3'-hydroxyl group, once incorporated, no further nucleotides can be added, effectively halting DNA elongation. imperial.ac.uk

This mechanism of action has made dideoxynucleoside analogs, as a class, potent antiviral and anticancer agents. ontosight.airesearchgate.net By interfering with viral reverse transcriptase or cellular DNA polymerases, these compounds can inhibit the replication of viruses like HIV or the proliferation of cancer cells. ontosight.aiwikipedia.org The addition of the bromine atom in Adenosine, 8-bromo-2',3'-dideoxy- further modifies its properties, potentially influencing its interaction with enzymes and its incorporation into DNA. ontosight.ai

Historical Trajectories of Nucleoside Analog Research and Development

The journey of nucleoside analog research began with the recognition of their potential as therapeutic agents. nih.gov Early research in the mid-20th century focused on modifying the sugar or base components of natural nucleosides to create compounds that could interfere with nucleic acid synthesis. researchgate.netrsc.org The discovery of the antiviral properties of arabinose-derived nucleoside analogs in the 1960s marked a significant milestone. nih.gov

The emergence of the HIV/AIDS epidemic in the 1980s dramatically accelerated research and development in this field. wikipedia.orgelsevier.es This led to the development of the first successful anti-HIV drug, zidovudine (B1683550) (AZT), a dideoxynucleoside analog. wikipedia.org The success of AZT spurred the synthesis and evaluation of a wide array of other dideoxynucleosides, including didanosine (B1670492) (ddI) and zalcitabine (B1682364) (ddC). wikipedia.orgelsevier.es These early dideoxynucleosides proved to be effective inhibitors of the HIV reverse transcriptase. researchgate.net

Over the years, research has continued to refine the structure of nucleoside analogs to improve their efficacy, selectivity, and pharmacokinetic properties. nih.govresearchgate.net Modifications have included alterations to the sugar moiety, the heterocyclic base, and the phosphate (B84403) backbone. researchgate.net The synthesis of compounds like Adenosine, 8-bromo-2',3'-dideoxy- represents a continuation of this effort to create novel analogs with specific properties for research and therapeutic purposes. tandfonline.com

Academic Significance in Contemporary Biochemical and Molecular Investigations

In contemporary research, Adenosine, 8-bromo-2',3'-dideoxy- and similar analogs serve as valuable tools for probing the intricacies of biochemical and molecular processes. The bromine substitution at the 8-position is of particular interest as it can influence the glycosidic bond conformation, favoring the syn conformation over the more common anti conformation found in natural nucleosides. nih.govresearchgate.net This conformational preference can affect how the nucleoside interacts with enzymes and nucleic acid structures.

The study of such modified nucleosides provides insights into:

Enzyme-Substrate Interactions: By examining how enzymes like polymerases and kinases interact with these analogs, researchers can better understand the structural requirements and mechanisms of these crucial cellular machines. ontosight.ai The altered structure of Adenosine, 8-bromo-2',3'-dideoxy- can help to map the active sites of these enzymes.

DNA Structure and Stability: The incorporation of modified nucleosides can alter the structure and stability of DNA duplexes. researchgate.net Studying these effects helps to elucidate the forces that govern DNA conformation and recognition.

Mechanisms of DNA Repair: Some modified nucleosides can mimic DNA damage products. researchgate.net Introducing these analogs into DNA can be a way to study the mechanisms by which cells recognize and repair damaged DNA.

Furthermore, the synthesis and characterization of compounds like 8-bromo-2'-deoxyadenosine (B120125), a closely related compound, have been explored for their photochemical properties and their potential to generate specific types of DNA lesions for research purposes. nih.govnih.gov These studies contribute to a deeper understanding of DNA damage and repair pathways.

Table of Key Dideoxynucleoside Analogs

| Drug Name | Abbreviation | Year of FDA Approval |

| Zidovudine | AZT, ZDV | 1987 wikipedia.org |

| Didanosine | ddI | 1991 |

| Zalcitabine | ddC | 1992 wikipedia.org |

| Stavudine (B1682478) | d4T | 1994 |

| Lamivudine | 3TC | 1995 |

| Abacavir | ABC | 1998 |

| Emtricitabine | FTC | 2003 |

Table of Mentioned Compounds

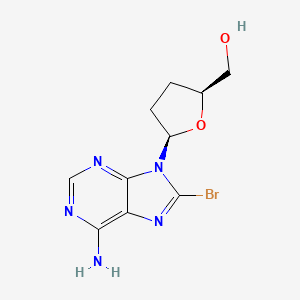

Structure

3D Structure

特性

CAS番号 |

121353-86-4 |

|---|---|

分子式 |

C10H12BrN5O2 |

分子量 |

314.14 g/mol |

IUPAC名 |

[(2S,5R)-5-(6-amino-8-bromopurin-9-yl)oxolan-2-yl]methanol |

InChI |

InChI=1S/C10H12BrN5O2/c11-10-15-7-8(12)13-4-14-9(7)16(10)6-2-1-5(3-17)18-6/h4-6,17H,1-3H2,(H2,12,13,14)/t5-,6+/m0/s1 |

InChIキー |

GJDDMLRZHBSEJS-NTSWFWBYSA-N |

異性体SMILES |

C1C[C@@H](O[C@@H]1CO)N2C3=NC=NC(=C3N=C2Br)N |

正規SMILES |

C1CC(OC1CO)N2C3=NC=NC(=C3N=C2Br)N |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Derivatization of Adenosine, 8 Bromo 2 ,3 Dideoxy

General Strategies for 2',3'-Dideoxynucleoside Synthesis

The synthesis of 2',3'-dideoxynucleosides, a class of compounds known for their significant biological activities, has been approached through various chemical methodologies. mdpi.comnih.gov These strategies primarily involve the modification of existing ribonucleosides or the construction of the nucleoside from separate sugar and base moieties. Key methods include radical deoxygenation, reductive elimination, and glycosidic bond formation. nih.gov

Radical Deoxygenation Approaches

Radical deoxygenation reactions provide a powerful means to remove the 2'- and 3'-hydroxyl groups from a ribonucleoside precursor. The classic method is the Barton-McCombie deoxygenation. nih.gov A more recent approach involves the deoxygenation of a 2',3'-bisxanthate derivative. mdpi.com This process has been improved by using more environmentally friendly and less hazardous reagents. mdpi.comnih.gov For instance, the toxic tributyltin hydride (Bu3SnH) can be replaced with tris(trimethylsilyl)silane, and the potentially explosive initiator azobisisobutyronitrile (AIBN) can be substituted with 1,1′-azobis(cyclohexanecarbonitrile). mdpi.com

Another method employs a photo-induced electron-transfer deoxygenation reaction. mit.edu This technique can be performed in a continuous flow photochemical reactor, which enhances both the efficiency and selectivity of the reaction to produce 2',3'-dideoxynucleosides. mit.edu This approach is notable as it can directly yield the desired unprotected deoxynucleosides. mit.edu

Reductive Elimination Procedures

Reductive elimination offers an alternative pathway to 2',3'-dideoxynucleosides, typically by first generating a 2',3'-didehydro-2',3'-dideoxynucleoside (a 2',3'-unsaturated nucleoside), which is then reduced. acs.orgnih.gov An efficient method involves the treatment of 5'-O-protected 2',3'-di-O-mesylribonucleosides with sodium naphthalenide. acs.orgjst.go.jp This procedure yields the corresponding 2',3'-unsaturated purine (B94841) nucleosides in good yields (40-60%). acs.orgnih.gov

Similarly, reductive elimination of cyclic 2',3'-(sulfate or phosphate) esters of ribonucleosides using sodium naphthalenide also produces the 2',3'-unsaturated nucleoside. acs.orgnih.gov These reactions are advantageous as they are conducted at low temperatures and use readily available reagents. acs.orgnih.gov

| Method | Key Reagents/Intermediates | Advantages | Reference |

|---|---|---|---|

| Radical Deoxygenation (Xanthate) | Ribonucleoside 2′,3′-bisxanthates, tris(trimethylsilyl)silane, 1,1′-azobis(cyclohexanecarbonitrile) | Uses less hazardous reagents compared to traditional Barton-McCombie. | mdpi.com |

| Photochemical Deoxygenation | Photo-induced electron transfer in a flow reactor. | Improved efficiency and selectivity; can directly furnish unprotected products. | mit.edu |

| Reductive Elimination (Dimesylates) | 5'-O-protected 2',3'-di-O-mesylribonucleosides, sodium naphthalenide | Efficient (40-60% overall yields), uses readily available reagents. | acs.orgnih.gov |

| Reductive Elimination (Cyclic Esters) | Cyclic 2',3'-(sulfate or phosphate) esters, sodium naphthalenide | Mild reaction conditions (low temperature). | acs.orgnih.gov |

Glycosidic Bond Formation Strategies

The formation of the N-glycosidic bond is a fundamental step in many nucleoside syntheses. wikipedia.org This bond connects the C-1' of the sugar moiety to the N-9 of the purine base. wikipedia.org One common approach involves the condensation of a suitably protected sugar derivative, such as 1-chloro-2-deoxyribose, with a silylated nitrogenous base. mit.edu However, this method can be hampered by the instability of the chloro sugar and the formation of anomeric mixtures that are difficult to separate. mit.edu

The stability of the glycosidic bond itself is a crucial factor, particularly for purine derivatives in acidic media. mdpi.com Dideoxypyrimidine nucleosides are generally more stable towards acid-catalyzed cleavage of the glycosidic bond than their purine counterparts. nih.gov Theoretical studies using microsolvated models have been employed to investigate the kinetics and thermodynamics of glycosidic bond cleavage, confirming that the dissociation of the bond to form an oxacarbenium ion is the rate-determining step in hydrolysis. nih.gov Enzymatic methods, using trans-N-deoxyribosylase from Lactobacillus helveticus, also provide a route for the synthesis of 2',3'-dideoxynucleosides via trans-glycosylation. nih.gov

Regioselective Bromination at the C-8 Position of Adenosine (B11128) Nucleosides

Introducing a bromine atom specifically at the C-8 position of the adenine (B156593) ring is the second key transformation. researchgate.net The C-8 position of purines is susceptible to electrophilic substitution, allowing for direct halogenation. mdpi.commdpi.com This modification is valuable as 8-bromo-adenosine derivatives are important synthetic intermediates for creating a wide array of other C-8 substituted analogues through cross-coupling reactions. nih.govresearchgate.net

Direct Bromination Techniques

Direct bromination of adenosine and its derivatives can be achieved using elemental bromine (Br2). acs.orgfrontiersin.org A common procedure involves reacting the nucleoside with bromine in a buffered solution, such as an acetic acid/sodium acetate (B1210297) mixture or an aqueous sodium acetate solution. frontiersin.orgresearchgate.net The reaction of 2′,3′,5′-tri-O-acetylguanosine with molecular bromine in glacial acetic acid containing sodium acetate, followed by deacetylation, is a known method for preparing 8-bromoguanosine, and similar principles apply to adenosine. researchgate.net The use of aqueous solvent mixtures helps to dissolve the nucleoside starting materials. researchgate.net For the bromination of purine nucleosides, a catalyst is often unnecessary. researchgate.net

Utilization of Specific Brominating Agents

A variety of N-bromo reagents have been developed to offer milder conditions, better selectivity, and easier handling compared to elemental bromine. researchgate.net These agents are effective for the C-8 bromination of both protected and unprotected adenosine nucleosides.

N-Bromosuccinimide (NBS): NBS is a widely used reagent for the direct bromination of the C-8 position of purine nucleosides. researchgate.netnih.gov The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF). nih.govfiu.edu

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): DBDMH is another effective reagent for the smooth bromination of adenosine derivatives at the C-8 position. nih.govfiu.edu The reaction can be performed in aprotic solvents like acetonitrile (B52724) or DMF at room temperature. fiu.edu The efficiency of this bromination can be enhanced by the addition of a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate. nih.govfiu.edu

Sodium Monobromoisocyanurate (SMBI): SMBI represents a facile and efficient reagent for the bromination of purine nucleosides at the C-8 position, providing moderate to high yields for both unprotected and protected substrates. researchgate.netmdpi.com

| Brominating Agent | Typical Conditions | Key Features | Reference |

|---|---|---|---|

| Bromine (Br₂) | Acetic acid/sodium acetate buffer | Classic, direct electrophilic bromination. | acs.orgfrontiersin.org |

| N-Bromosuccinimide (NBS) | Dimethylformamide (DMF) | Commonly used, effective for direct bromination of purine monomers. | researchgate.netnih.gov |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Aprotic solvents (e.g., CH₃CN, DMF), optional Lewis acid catalyst | Efficient for both protected and unprotected nucleosides. | nih.govfiu.edu |

| Sodium Monobromoisocyanurate (SMBI) | Aqueous solvent mixtures | Facile and efficient, works without a catalyst for purines. | researchgate.netmdpi.com |

| Pyridinium Tribromide | Not specified for adenosine in results | Reported for high-yield bromination of electron-rich purines. | researchgate.net |

Preparation of Modified Adenosine, 8-bromo-2',3'-dideoxy- Derivatives

Detailed protocols for the modification of Adenosine, 8-bromo-2',3'-dideoxy- are not described in the available scientific literature. The subsequent sections highlight the absence of specific published methods for this compound.

The conversion of a nucleoside into its phosphoramidite (B1245037) derivative is a critical step for its inclusion in automated oligonucleotide synthesis. This typically involves protection of the exocyclic amino group, dimethoxytritylation of the 5'-hydroxyl group, and subsequent phosphitylation of the 3'-hydroxyl group.

For the closely related 8-bromo-2'-deoxyadenosine (B120125), this process is well-established. researchgate.netresearchgate.net The N6-amino group is often protected with a labile group like dimethylformamidine (dmf) before the 5'-hydroxyl is treated with dimethoxytrityl (DMT) chloride. researchgate.net The final step involves reacting the 3'-hydroxyl with a phosphitylating agent, such as 2-cyanoethyl-N,N-diisopropylamino chlorophosphine. researchgate.net However, a specific protocol for the synthesis of the corresponding phosphoramidite of Adenosine, 8-bromo-2',3'-dideoxy- , which lacks the 3'-hydroxyl group for standard phosphitylation, could not be found in the reviewed literature.

The introduction of functional groups at the C8 position of the purine ring can impart novel properties to the nucleoside. The 8-bromo substituent serves as a versatile precursor for nucleophilic substitution reactions to introduce other functionalities.

Azido (B1232118) Group: The conversion of 8-bromo-2'-deoxyadenosine to 8-azido-2'-deoxyadenosine (B140859) is typically achieved by treatment with lithium azide (B81097) in a solvent like dimethylformamide (DMF) at elevated temperatures. researchgate.net

Amino Group: Subsequently, the 8-azido group can be reduced to an 8-amino group. An interesting and convenient method reported for 8-azido-2'-deoxyadenosine is its direct conversion to 8-amino-2'-deoxyadenosine (B77079) upon treatment with aqueous ammonia, which is often used in oligonucleotide deprotection. csic.esnih.gov

Despite the existence of these procedures for the 2'-deoxy analogue, specific experimental details for the synthesis of 8-azido-2',3'-dideoxyadenosine or 8-amino-2',3'-dideoxyadenosine from their 8-bromo precursor have not been located in the searched scientific databases.

Methodologies for Purification and Characterization in Academic Synthesis

Standard methodologies for the purification and characterization of nucleoside derivatives are routinely employed in academic research. Purification is commonly performed using chromatographic techniques.

Purification: Silica gel column chromatography is a standard method for purifying organic compounds, including modified nucleosides. For more polar compounds and for the analysis of reaction progress, High-Performance Liquid Chromatography (HPLC), particularly with a reversed-phase column (e.g., C18), is frequently utilized. researchgate.net Elution is typically carried out with gradients of acetonitrile in an aqueous buffer like triethylammonium (B8662869) acetate (TEAA) or ammonium (B1175870) formate.

Characterization: The structure of synthesized compounds is confirmed using a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to determine the chemical structure and connectivity of atoms.

Mass Spectrometry (MS) , often using techniques like electrospray ionization (ESI), confirms the molecular weight of the target compound. researchgate.net

While these are general techniques applicable to nucleoside chemistry, specific characterization data such as detailed NMR peak assignments or specific HPLC retention times for Adenosine, 8-bromo-2',3'-dideoxy- and its phosphoramidite, azido, or amino derivatives are not available in the reviewed literature.

Molecular and Cellular Mechanisms of Action of Adenosine, 8 Bromo 2 ,3 Dideoxy

Interference with Nucleic Acid Synthesis and Replication

The structural modifications of Adenosine (B11128), 8-bromo-2',3'-dideoxy- are pivotal to its primary mechanism of action: the disruption of nucleic acid synthesis. As an analog of the natural nucleoside deoxyadenosine (B7792050), it can be processed by cellular and viral enzymes, leading to its incorporation into growing DNA chains. However, its altered structure ultimately halts this process.

Role as a Chain Terminator in DNA Synthesis

The defining feature of Adenosine, 8-bromo-2',3'-dideoxy- in the context of DNA synthesis is the absence of a hydroxyl group at the 3' position of its deoxyribose sugar moiety. ontosight.ai During DNA replication, DNA polymerases catalyze the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA strand and the 5'-phosphate group of an incoming deoxynucleoside triphosphate. Because Adenosine, 8-bromo-2',3'-dideoxy- lacks this crucial 3'-hydroxyl group, once it is phosphorylated and incorporated into a DNA strand, the subsequent addition of the next nucleotide is impossible. This inability to form the next phosphodiester bond results in the termination of the growing DNA chain. This mechanism is a hallmark of dideoxynucleoside analogs.

Inhibition of Viral DNA Polymerases and Reverse Transcriptases (Mechanism inferred from related dideoxynucleoside analogs)

Dideoxynucleoside analogs are a cornerstone of antiviral therapy, particularly against retroviruses like HIV. nih.gov Their efficacy stems from their ability to be preferentially utilized by viral reverse transcriptases and DNA polymerases over cellular DNA polymerases. ontosight.aiasm.org While direct studies on Adenosine, 8-bromo-2',3'-dideoxy- are limited, the mechanism can be inferred from its structural class. ontosight.ai

Viral reverse transcriptases often exhibit a higher affinity for dideoxynucleoside triphosphates compared to their natural counterparts. nih.gov Once incorporated into the viral DNA, these analogs act as chain terminators, as described above, thereby halting viral replication. ontosight.ai The presence of the 8-bromo substitution may further influence the compound's interaction with and inhibition of these viral enzymes. ontosight.ai

Modulation of Cellular Processes and Pathways

Beyond its direct role in DNA synthesis, Adenosine, 8-bromo-2',3'-dideoxy- and its related analogs can influence a variety of cellular processes, including proliferation and programmed cell death.

Impact on Cellular Proliferation

By interfering with DNA replication, Adenosine, 8-bromo-2',3'-dideoxy- has the potential to inhibit cellular proliferation. ontosight.ai This anti-proliferative effect is a key area of investigation for its potential as an anticancer agent. ontosight.aiontosight.ai The termination of DNA synthesis prevents cells from completing the S phase of the cell cycle, ultimately leading to a halt in cell division. The antiproliferative effects of related adenosine analogs have been documented in various cell types, including vascular smooth muscle cells. nih.gov

Mechanisms of Action in Cellular Models (e.g., induction of apoptosis via specific signaling pathways for related analogs)

The induction of apoptosis, or programmed cell death, is a crucial mechanism for many anti-cancer and antiviral agents. Adenosine and its analogs have been shown to induce apoptosis in several cancer cell lines. nih.gov For instance, adenosine can trigger intrinsic apoptosis in human pharyngeal squamous carcinoma cells by modulating the PI3K/Akt/mTOR signaling pathway. nih.gov This process often involves the upregulation of pro-apoptotic proteins like Bax, downregulation of anti-apoptotic proteins like Bcl-2, release of cytochrome c from the mitochondria, and activation of caspases. nih.gov While the specific apoptotic pathways triggered by Adenosine, 8-bromo-2',3'-dideoxy- have not been extensively detailed, it is plausible that it induces apoptosis through similar mechanisms as a consequence of DNA synthesis inhibition and cellular stress.

Interaction with Adenosine Receptor Systems and Associated Signaling Cascades (General adenosine analogs, noting structural relevance)

Adenosine is an endogenous signaling molecule that exerts its effects by binding to four subtypes of G protein-coupled receptors: A1, A2A, A2B, and A3. wikipedia.orgmdpi.com These receptors are widely distributed throughout the body and are involved in a myriad of physiological processes. The interaction of adenosine analogs with these receptors can lead to a variety of cellular responses.

The structural modifications in Adenosine, 8-bromo-2',3'-dideoxy- are likely to alter its affinity and efficacy at these receptors compared to endogenous adenosine. For example, the absence of the 2' and 3'-hydroxyl groups has been shown in other adenosine derivatives to reduce agonist activity at A1 adenosine receptors. d-nb.info The 8-bromo substitution can also influence receptor binding and activation.

Influence on Adenylate Cyclase Activity

There is no specific scientific data available to describe the influence of Adenosine, 8-bromo-2',3'-dideoxy- on adenylate cyclase activity. Studies on related molecules, such as 2',5'-dideoxyadenosine, show inhibitory effects, but this cannot be assumed for the title compound. nih.govnih.gov

Involvement in Cyclic AMP (cAMP)-Dependent Signaling Pathways

Due to the lack of information on its effect on adenylate cyclase, the involvement of Adenosine, 8-bromo-2',3'-dideoxy- in cAMP-dependent signaling pathways remains uncharacterized. Whether it would promote or inhibit these pathways is currently unknown.

Interplay with Protein Kinase A (PKA) and Other Kinases

There is no specific research available detailing the interplay between Adenosine, 8-bromo-2',3'-dideoxy- and Protein Kinase A (PKA) or other kinases. While analogs like 8-bromo-cAMP are known PKA activators, the specific effect of Adenosine, 8-bromo-2',3'-dideoxy- has not been investigated. nih.govrutgers.edu

Biological Applications and Investigative Paradigms Utilizing Adenosine, 8 Bromo 2 ,3 Dideoxy

Antiviral Research Modalities

The primary mechanism by which nucleoside analogs like Adenosine (B11128), 8-bromo-2',3'-dideoxy- exert their antiviral effects is by disrupting viral DNA synthesis. ontosight.ai Once inside a cell, these analogs can be phosphorylated to their triphosphate form. In this active state, they act as competitive inhibitors of viral reverse transcriptases and can be incorporated into the growing viral DNA chain. nih.gov Because they lack the 3'-hydroxyl group necessary for forming the next phosphodiester bond, their incorporation results in the termination of DNA chain elongation, thereby halting viral replication. nih.gov

Research has demonstrated that various 2',3'-dideoxyadenosine (B1670502) (ddA) analogs can inhibit the replication of viruses in in vitro cell culture systems. nih.gov The fundamental principle of this inhibition lies in the termination of the viral DNA chain after the analog is incorporated. nih.gov Studies on related compounds have shown that modifications to the purine (B94841) base or the sugar moiety can significantly influence antiviral potency and cellular uptake. nih.gov For instance, the conversion of ddA to aryloxyphosphoramidate derivatives has been shown to markedly potentiate its activity against both Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). The efficacy of these analogs is often evaluated in specific cell lines, such as human T-lymphocyte cells, which are susceptible to viral infection. nih.gov

The potential of dideoxyadenosine analogs has been investigated against several significant human pathogens.

Human Immunodeficiency Virus (HIV): A number of 2',3'-dideoxynucleosides have demonstrated the ability to inhibit the in vitro infectivity and cytopathic effects of HIV. nih.gov The 2',3'-dideoxyriboside of 2,6-diaminopurine (B158960) (ddDAPR), an analog of ddA, was found to inhibit HIV antigen expression in MT-4 cell cultures with a 50% effective dose (ED₅₀) of 2.4-3.8 µM, comparable to that of ddA itself (3-6 µM). nih.gov Acyclic adenosine derivatives have also shown inhibitory effects on HIV replication. nih.gov However, some C-nucleoside analogues of 2',3'-dideoxy-adenosine have been synthesized that showed no significant antiviral effect against HIV in cell culture experiments. researchgate.net

Hepatitis B Virus (HBV): Research on primary duck hepatocytes infected with the duck hepatitis B virus (a model for human HBV) has shown that purine 2',3'-dideoxynucleosides are effective inhibitors of hepadnavirus replication. researchgate.net Specifically, 2',3'-dideoxyguanosine (B1417426) and ddDAPR were identified as potent antiviral agents in this system. researchgate.net Other studies have confirmed that certain dideoxycytidine analogs can inhibit HBV production in the HepAD38 cell line. nih.gov The carbocyclic nucleoside 7-deazaneplanocin A and its analogs have also demonstrated potent anti-HBV activity. nih.gov

Herpes Simplex Virus (HSV) and Cytomegalovirus (CMV): While direct studies on Adenosine, 8-bromo-2',3'-dideoxy- against HSV and CMV are limited, research into related nucleoside analogs provides a basis for potential activity. ontosight.ai For example, (E)-5-(2-bromovinyl)-2'-deoxyuridine has proven to be a highly potent and selective anti-herpes agent, particularly against HSV type 1. nih.gov The development of new antiviral agents remains crucial for treating herpes virus infections. ontosight.ai

Anticancer Research Applications

The utility of nucleoside analogs extends to oncology, where they are investigated for their ability to interfere with the proliferation of cancer cells. ontosight.ai By incorporating into cellular DNA, these compounds can disrupt the cell cycle and induce apoptosis (programmed cell death), making them candidates for cancer therapy. ontosight.ainih.gov

The anticancer potential of adenosine analogs is frequently assessed using established human cancer cell lines.

Ovarian Cancer: The adenosine pathway is a significant area of investigation in ovarian cancer. nih.gov High levels of extracellular adenosine, produced by enzymes like CD39 and CD73 on tumor cells, can suppress anti-tumor immune responses. nih.govnih.gov Research has utilized ovarian cancer cell lines such as SK-OV-3 and OAW-42 to study these mechanisms. nih.gov While direct studies on Adenosine, 8-bromo-2',3'-dideoxy- are not prominent, a related compound, 8-Cl-adenosine, has shown growth inhibitory effects in ovarian cancer cells in vitro. nih.gov

Colorectal Carcinoma: Human colorectal cancer cell lines are widely used models to study tumor biology and test experimental therapies. nih.gov The compound 8-Cl-adenosine has been shown to inhibit cell growth and induce apoptosis in HCT116 colorectal cancer cells. nih.gov This effect was observed to be independent of the tumor suppressor proteins p53 and p21WAF1/Cip1, suggesting a broad mechanism of action. nih.gov

Table 1: Research on Adenosine Analogs in Human Cancer Cell Lines This table is interactive. Click on the headers to sort.

| Compound Studied | Cancer Type | Cell Line(s) | Observed Effect | Reference(s) |

|---|---|---|---|---|

| 8-Cl-adenosine | Colorectal Cancer | HCT116, HCT116-E6, 80S14 | Growth inhibition (74-89%), apoptosis | nih.gov |

| Adenosine | Ovarian Cancer | SK-OV-3, OAW-42 | Stimulates migration of myeloid cells | nih.gov |

| 8-Cl-adenosine | Ovarian Cancer | Not specified | Growth inhibitory effects | nih.gov |

Adenosine signaling plays a complex role in regulating cellular processes beyond simple proliferation, including differentiation and gene expression.

Cellular Differentiation: Studies have shown that adenosine signaling can influence the differentiation pathways of hematopoietic progenitor cells. nih.gov Specifically, extracellular adenosine has been observed to inhibit the proliferation of erythroid (red blood cell) precursors while promoting myeloid (white blood cell) differentiation. nih.gov In contrast, research on primary mouse epidermal keratinocytes found that the related compound 8-Cl-adenosine could arrest cell growth without inducing differentiation, suggesting its effects are context-dependent. nih.gov This growth arrest was associated with an increase in the protein expression of the p21(WAF1/Cip1) inhibitor. nih.gov

Gene Expression Regulation: Brominated adenosine compounds have been used to study the regulation of gene expression. For instance, 8-bromo-cAMP, a related cyclic adenosine monophosphate analog, has been used to investigate the transcriptional regulation of genes like cytochrome P450scc, showing that its effects are mediated at the transcriptional level. nih.gov In other research, 8-Br-AMP, a metabolite of the bromo-adenosine analog, was shown to inhibit T cell activation-induced gene expression. nih.gov

Utilization as a Biochemical Probe and Tool

Beyond its direct therapeutic potential, Adenosine, 8-bromo-2',3'-dideoxy- and its analogs serve as valuable tools in biochemical research. The specific structural modifications, such as the bromine substitution, allow these molecules to act as probes to study the structure and function of enzymes and cellular pathways. ontosight.ai For example, 8-bromoadenosine (B559644) phosphate (B84403) (8-Br-AMP) was used to investigate the inhibition mechanism of ADP-dependent glucokinase (ADPGK), an enzyme implicated in the bioenergetics of T cells and various cancers. nih.gov By solving the crystal structure of the enzyme in complex with 8-Br-AMP, researchers could identify the precise mechanism of inhibition. nih.gov Such studies are crucial for understanding fundamental biological processes and for the rational design of new, more specific therapeutic agents.

Affinity Labeling Techniques

Adenosine, 8-bromo-2',3'-dideoxy-, and its close structural analogs serve as valuable tools in affinity labeling, a technique used to identify and characterize the binding sites of macromolecules, particularly proteins. The utility of the 8-bromo-substituted adenosine scaffold in this context stems from its photolabile nature. biosyn.com Ultraviolet (UV) irradiation of nucleosides like 8-bromo-2'-deoxyadenosine (B120125) can induce the homolytic cleavage of the C-Br bond, generating a highly reactive C8 radical. rsc.orgnih.gov This radical can then form a covalent bond with nearby amino acid residues within the binding site of a target protein, thus "labeling" it permanently.

The general workflow for such an experiment involves incubating the target protein with the 8-bromo-2',3'-dideoxyadenosine analog, followed by UV irradiation to initiate cross-linking. Subsequent analysis, often involving proteolytic digestion and mass spectrometry, can identify the specific peptide fragments—and ultimately the individual amino acid residues—that form the binding pocket.

A common strategy to enhance the efficiency and specificity of photoaffinity labeling is the conversion of the 8-bromo group to an 8-azido group. csic.es The 8-azido moiety is readily converted into a highly reactive nitrene upon photolysis, which can insert into a wider range of chemical bonds. The synthesis of 8-azido-2'-deoxyadenosine (B140859) from its 8-bromo precursor is a well-established procedure, often involving displacement of the bromide with an azide (B81097) salt. csic.es This approach allows for the creation of potent photoaffinity probes that can be used to investigate the interactions of adenosine-recognizing proteins.

Applications in Click Chemistry for Conjugation and Labeling

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a cornerstone of bioconjugation due to its high efficiency, specificity, and biocompatibility. acs.org Derivatives of Adenosine, 8-bromo-2',3'-dideoxy- can be synthesized to incorporate the necessary functional groups for click chemistry, such as terminal alkynes or azides. These "clickable" analogs serve as powerful probes for labeling and visualizing biological molecules and processes.

The synthesis of such probes often starts with the parent 8-bromonucleoside. For example, a propargyl group (containing a terminal alkyne) can be introduced at various positions on the adenosine scaffold. Studies have shown the synthesis of 8-propynylamino-2'-deoxyadenosine and 8-propynyloxy-2'-deoxyadenosine starting from 8-bromo-2'-deoxyadenosine. nih.gov These alkyne-modified nucleosides can then be incorporated into DNA or used as standalone molecules to probe enzymatic activities. Following their interaction with a biological system, they can be "clicked" to a reporter molecule, such as a fluorophore (e.g., an azide-modified dye) or an affinity tag (e.g., azide-modified biotin), for detection, imaging, or enrichment. nih.gov

A particularly powerful approach involves creating bifunctional probes that combine a photo-reactive group with a click chemistry handle. For instance, a photo-clickable analog, 8-N3-2′-O-propargyl adenosine, has been synthesized starting from 8-bromoadenosine. nih.gov This molecule contains both an 8-azido group for photo-crosslinking and a 2'-O-propargyl group for click conjugation. An analogous 8-azido-2',3'-dideoxyadenosine equipped with an alkyne handle could serve as a highly specific tool to first covalently trap a target protein (e.g., a DNA polymerase) via photo-activation and then attach a reporter tag via click chemistry for subsequent analysis.

Investigation of Protein-Nucleic Acid Interactions

The unique structural features of Adenosine, 8-bromo-2',3'-dideoxy- make it a specialized probe for studying protein-nucleic acid interactions. The 2',3'-dideoxy configuration makes it a chain terminator, as it lacks the 3'-hydroxyl group necessary for DNA polymerase to form the next phosphodiester bond. The 8-bromo substitution, in addition to being photolabile, forces the nucleoside into a syn glycosidic conformation, in contrast to the typical anti conformation of adenosine in B-form DNA. researchgate.netnih.gov

This combination allows for the precise investigation of the active sites of DNA polymerases. When incorporated into a growing DNA strand, an 8-bromo-2',3'-dideoxyadenosine triphosphate analog would terminate synthesis, effectively trapping the polymerase at a specific position. Subsequent UV irradiation can then be used to cross-link the analog to the amino acid residues in the enzyme's active site. biosyn.com This methodology provides high-resolution information about the spatial arrangement of the polymerase active site as it interacts with the DNA substrate.

Furthermore, oligonucleotides containing 8-bromoadenine (B57524) can be used to study the structural and functional aspects of various DNA structures, such as G-quadruplexes, and their recognition by specific proteins. nih.gov The fixed syn conformation can be used to probe the conformational requirements of DNA binding proteins. For example, substituting a natural adenosine with its 8-bromo analog can either stabilize or destabilize a protein-DNA complex, depending on whether the protein prefers to bind the nucleoside in a syn or anti conformation, respectively. nih.gov

Development of Structure-Activity Relationship (SAR) Studies to Elucidate Biological Potency and Selectivity

Structure-activity relationship (SAR) studies involve systematically modifying the chemical structure of a compound to determine which parts of the molecule are responsible for its biological effects. While comprehensive SAR data specifically for Adenosine, 8-bromo-2',3'-dideoxy- is limited, valuable insights can be drawn from studies on structurally related adenosine analogs. These studies help to elucidate the role of the 8-bromo substitution and the dideoxy sugar moiety in modulating potency and selectivity at various biological targets.

For example, SAR studies on adenosine bisphosphate analogs acting as antagonists at the P2Y1 receptor have shown that an 8-bromo substitution greatly diminishes antagonist activity. nih.gov Similarly, in a series of 8-substituted 2′-deoxy-cADPR analogues, the 8-bromo derivative was found to be a less potent antagonist of Ca2+ release compared to the 8-amino derivative. acs.org However, the 8-bromo substitution was crucial for cell permeability in some analog series. acs.org

These findings suggest that the bulky and electronegative bromine atom at the 8-position can have a significant, and often detrimental, impact on the binding affinity to certain receptors, likely due to steric hindrance or unfavorable electronic interactions within the binding pocket. In contrast, the removal of the 2' and 3' hydroxyl groups, as in the dideoxy configuration, is primarily associated with its role as a DNA chain terminator. ontosight.ai

The table below summarizes SAR findings for the 8-bromo substitution on various adenosine analog scaffolds, providing context for its potential effects on the biological activity of Adenosine, 8-bromo-2',3'-dideoxy-.

| Parent Scaffold | Modification | Biological Target/Assay | Observed Effect of 8-Bromo Substitution | Reference |

| 2'-Deoxyadenosine 3',5'-bisphosphate | 8-Bromo | P2Y1 Receptor Antagonism | Greatly reduced antagonist activity | nih.gov |

| ATP | 8-Bromo | P2X and P2Y Purinoceptors | Inactive or much lower potency compared to ATP | scispace.com |

| 2'-Deoxy-cADPR | 8-Bromo | cADPR-mediated Ca2+ release | Less potent antagonist than 8-amino analog | acs.org |

| Oligonucleotide (d(CG)5) | 8-Bromo-dG | DNA conformation | Stabilizes Z-DNA form | researchgate.net |

These studies collectively indicate that while the 8-bromo modification is a valuable tool for biophysical and structural studies due to its photolability and conformational effects, it often reduces the potency of the parent molecule for specific receptor interactions. Therefore, the biological activity of Adenosine, 8-bromo-2',3'-dideoxy- would be a composite of its chain-terminating property and the steric and conformational constraints imposed by the 8-bromo group.

Comparative Analysis and Structure Activity Relationships of 8 Bromo 2 ,3 Dideoxyadenosine Analogs

Influence of 8-Bromo Substitution on Biological Activity

The introduction of a bromine atom at the C8 position of the adenine (B156593) base has profound stereoelectronic effects that influence the molecule's conformation and its recognition by biological targets.

The rotation around the glycosidic bond (N9-C1') in purine (B94841) nucleosides results in two primary conformations: syn and anti. In its natural state, adenosine (B11128) predominantly adopts the anti conformation. However, the introduction of a bulky substituent, such as a bromine atom at the C8 position, creates steric hindrance with the sugar ring, forcing the nucleoside into the syn conformation. acs.orgcalstate.edu This conformational shift is a critical determinant in molecular recognition. For a molecule to be recognized by an enzyme or receptor, it must fit into a specific binding pocket. The preference of 8-bromo-substituted adenosines for the syn conformation can either enhance or inhibit binding, depending on the spatial requirements of the active site. acs.org For instance, while many ATP-dependent enzymes bind ATP in the anti conformation, the inactivity of C8-substituted ATP analogues in some systems is attributed to this conformational preference for the syn form. acs.org

Table 1: Conformational Preference of Adenosine Analogs

| Compound | C8-Substituent | Preferred Conformation |

|---|---|---|

| Adenosine | H | anti |

| 8-Bromoadenosine (B559644) | Br | syn acs.orgcalstate.edu |

| 2-Substituted Adenosines | Various | anti acs.org |

The 8-bromo substitution directly affects how the nucleoside analog is recognized by enzymes. While some enzymes can tolerate small substituents at the C8 position, others are highly sensitive to this modification.

Conversely, for other enzymes, the 8-bromo group can be a key determinant for inhibition. For example, 8-bromo-AMP has been identified as a competitive inhibitor of ADP-dependent glucokinase, where the bromine substitution is essential for its inhibitory activity. nih.gov The binding of 8-Br-AMP induces significant conformational changes within the active site of the enzyme compared to the binding of AMP. nih.gov

Significance of 2',3'-Dideoxy Modification

The absence of hydroxyl groups at the 2' and 3' positions of the ribose sugar is a hallmark of the dideoxynucleoside class of compounds, profoundly influencing their biological effects.

The 3'-hydroxyl group is fundamental to the process of DNA synthesis catalyzed by DNA polymerases. It acts as the nucleophile that attacks the alpha-phosphate of an incoming deoxynucleoside triphosphate (dNTP), forming a phosphodiester bond and extending the DNA chain. nih.govpnas.org The absence of this 3'-OH group in 2',3'-dideoxynucleosides means that once they are incorporated into a growing DNA strand by a polymerase, no further nucleotides can be added. nih.govnih.gov This leads to the termination of DNA chain elongation, a mechanism famously exploited in Sanger DNA sequencing. nih.gov

The efficiency of incorporation of these chain-terminating analogs depends on the specific polymerase. Some viral polymerases, like HIV reverse transcriptase, are more accommodating of dideoxynucleosides than human DNA polymerases, which forms the basis of their therapeutic use. nih.gov

Table 2: Effect of Ribose Hydroxyl Groups on DNA Polymerase Activity

| Nucleoside Feature | Role in Polymerase Reaction | Consequence of Absence |

|---|---|---|

| 3'-Hydroxyl Group | Acts as a nucleophile for phosphodiester bond formation. nih.govpnas.org | Prevents chain elongation once incorporated. nih.govnih.gov |

| 2'-Hydroxyl Group | Can influence sugar pucker and enzyme-substrate interactions. mdpi.com | Affects substrate binding and catalytic efficiency. acs.org |

The metabolic fate of a nucleoside analog within a cell is crucial for its activity. For 2',3'-dideoxyadenosine (B1670502) (ddA), a primary metabolic pathway is deamination to 2',3'-dideoxyinosine (ddI) by adenosine deaminase. nih.gov This can be followed by cleavage by purine nucleoside phosphorylase, leading to inactivation. nih.gov The lack of the 2'- and 3'-hydroxyl groups can influence the rate of these metabolic processes.

Furthermore, for a dideoxynucleoside to be active as a chain terminator, it must first be phosphorylated to its triphosphate form by cellular kinases. nih.gov The efficiency of this phosphorylation cascade can be a limiting factor. Studies on β-l-2′,3′-dideoxyadenosine have shown that its limited antiviral activity is due to inadequate phosphorylation. nih.gov The stability of the analog to catabolic enzymes is therefore a critical consideration in its design. Modifications that increase resistance to deamination or phosphorolysis can enhance the intracellular concentration of the active triphosphate form. nih.gov For example, 2'-fluoro-2',3'-dideoxyarabinosyladenine, an analog of ddA, is deaminated much less rapidly and its deaminated product is resistant to hydrolysis, leading to a more favorable metabolic profile. nih.gov

Comparison with Other Purine and Pyrimidine (B1678525) Nucleoside Analogs

The structure-activity relationships of 8-bromo-2',3'-dideoxyadenosine are best understood in the context of other nucleoside analogs.

Purine Analogs: Compared to its parent compound, 2',3'-dideoxyadenosine (ddA), the 8-bromo derivative has a fixed syn conformation. This can be advantageous or disadvantageous depending on the target enzyme. For instance, while ddA is a substrate for adenosine deaminase, the conformational constraints of the 8-bromo analog might alter its interaction with this enzyme.

Other purine analogs, such as those with modifications at the C2 position (e.g., 2-chloroadenosine), tend to maintain the anti conformation. acs.org These compounds often exhibit different biological activity profiles. For example, 2-chloro-ATP is a more potent agonist at certain P2Y receptors than ATP, whereas 8-bromo-ATP is a poor agonist. acs.org This highlights the differential effects of substitution at the C2 versus the C8 position.

Pyrimidine Analogs: Pyrimidine nucleoside analogs, such as 2',3'-dideoxycytidine (ddC) and zidovudine (B1683550) (AZT, a thymidine (B127349) analog), also function as chain terminators. The key difference lies in the purine versus pyrimidine base. This affects recognition by nucleoside transporters and kinases, leading to different metabolic activation pathways and cellular uptake efficiencies. researchgate.net For example, 2'-deoxycytidine (B1670253) kinase is involved in the phosphorylation of some purine dideoxynucleosides. nih.gov

Furthermore, substitutions on the pyrimidine ring, such as a 5-bromo substitution on uridine (B1682114) or deoxyuridine, are common and serve as a handle for further chemical modifications, similar to the 8-bromo group on purines. nih.gov These halogenated pyrimidines are also recognized as analogs of natural nucleosides and can be incorporated into DNA. nih.gov

Table 3: Comparison of Nucleoside Analogs

| Compound | Base Type | Key Modification(s) | Primary Mechanism/Feature |

|---|---|---|---|

| 8-Bromo-2',3'-dideoxyadenosine | Purine | 8-Bromo, 2',3'-dideoxy | Chain terminator, syn conformation |

| 2',3'-Dideoxyadenosine (ddA) | Purine | 2',3'-dideoxy | Chain terminator, anti conformation preference nih.gov |

| 2-Chloroadenosine | Purine | 2-Chloro | P2Y receptor agonist, anti conformation acs.org |

| 2',3'-Dideoxycytidine (ddC) | Pyrimidine | 2',3'-dideoxy | Chain terminator |

| Zidovudine (AZT) | Pyrimidine | 3'-azido, 2',3'-dideoxythymidine analog | Chain terminator |

| 5-Bromo-2'-deoxyuridine | Pyrimidine | 5-Bromo | Thymidine analog, can be incorporated into DNA nih.gov |

Analogs with Substitutions at Other Purine Ring Positions (e.g., C-2, C-6, C-7)

Modifications to the purine ring of 2',3'-dideoxynucleosides, including at the C-2, C-6, and C-7 positions, can significantly impact their biological properties, such as antiviral or antiproliferative activity. These changes can affect enzyme recognition, metabolic activation, and interaction with target enzymes like viral reverse transcriptases or polymerases.

Substitutions at the C-2 and C-6 positions of the purine ring have a direct effect on the hydrogen-bonding patterns involved in base pairing and on the substrate specificity for cellular and viral enzymes. For instance, the conversion of an adenosine analog to a guanosine (B1672433) or inosine (B1671953) analog involves changes at these positions. The synthesis of 8-bromo-2',3'-dideoxyguanosine and 8-bromo-2',3'-dideoxyinosine has been reported, providing direct analogs of 8-bromo-2',3'-dideoxyadenosine. acs.org The introduction of a 2,6-diaminopurine (B158960) base, which adds an amino group at the C-2 position compared to adenine, has been shown to yield potent anti-HIV agents. nih.gov Specifically, 2,6-diaminopurine-2',3'-dideoxyriboside (ddDAPR) is a powerful anti-HIV agent, and its activity is often a benchmark for related analogs. nih.gov

Further modifications at the C-2 position have been investigated. For example, C-2 triazolylinosine derivatives have demonstrated notable antiproliferative activity in human ovarian and colorectal carcinoma cell lines. researchgate.net Some of these C-2 modified inosine analogs also showed modest inhibitory effects against cytomegalovirus. researchgate.net

While direct C-7 substitutions on the 8-bromo-2',3'-dideoxyadenosine scaffold are less commonly documented, studies on related purine analogs offer valuable insights. For example, the introduction of halogen substituents at the C-7 position of 8-aza-7-deazapurine nucleosides has been shown to increase the stability of the N-glycosidic bond. nih.gov This modification can also lead to the stabilization of oligonucleotide duplexes, a property of interest in the development of antisense therapies. nih.gov

| Analog | Modification | Key Research Finding | Reference |

|---|---|---|---|

| 8-Bromo-2',3'-dideoxyguanosine | C-6 carbonyl, C-2 amino group | Synthesized as a direct analog for comparative studies. | acs.org |

| 8-Bromo-2',3'-dideoxyinosine | C-6 carbonyl | Synthesized as a direct analog for comparative studies. | acs.org |

| 2,6-Diaminopurine-2',3'-dideoxyriboside (ddDAPR) | C-2 amino group | Acts as a potent anti-HIV agent. | nih.gov |

| C-2 Triazolylinosine Analogs | C-2 triazolyl group (on an inosine scaffold) | Demonstrated pronounced antiproliferative activity in cancer cell lines and modest antiviral activity. | researchgate.net |

| 7-Halogenated-8-aza-7-deazapurine Nucleosides | C-7 halogenation (on an azadeazapurine scaffold) | Increases glycosylic bond stability and stabilizes oligonucleotide duplexes. | nih.gov |

Analogs with Diverse Sugar Moiety Modifications (e.g., 3'-Azido, 3'-Fluoro, 2',3'-didehydro)

The 2',3'-dideoxy core structure is a hallmark of many chain-terminating antiviral drugs. Further modifications to the sugar, particularly at the 3'-position, have been a fruitful strategy for developing potent and selective inhibitors of viral replication. The introduction of small, electronegative substituents like azido (B1232118) (N₃) or fluoro (F) groups can alter the sugar pucker, metabolic stability, and phosphorylation efficiency of the nucleoside analog. bibliotekanauki.pl

The 3'-azido group is famously present in zidovudine (AZT), the first approved drug for HIV. This modification is well-tolerated by cellular kinases that phosphorylate the analog to its active triphosphate form. bibliotekanauki.pl In the context of purine analogs, 3'-azido-2,6-diaminopurine-2',3'-dideoxyriboside (AzddDAPR) emerged as a potent and selective anti-HIV agent. nih.gov It was found that AzddDAPR may be active as a 2,6-diaminopurine derivative, whereas some other analogs are primarily active after being deaminated to their guanine (B1146940) counterparts. nih.gov

Similarly, the 3'-fluoro substitution has been successfully incorporated into antiviral nucleosides. 3'-Fluoro-2,6-diaminopurine-2',3'-dideoxyriboside (FddDAPR) and 3'-fluoro-2',3'-dideoxyguanosine were also identified as potent and selective anti-HIV agents in MT4 cells. nih.gov The antiviral potency of these 3'-modified nucleosides underscores the importance of the 3'-substituent in modulating biological activity.

Another significant modification is the introduction of a double bond between the 2' and 3' carbons of the sugar ring, creating a 2',3'-didehydro-2',3'-dideoxynucleoside (d4) analog, such as stavudine (B1682478) (d4T). The synthesis of these d4 nucleosides is a well-established strategy in medicinal chemistry. acs.org These analogs act as viral reverse transcriptase inhibitors, and their altered sugar conformation influences their interaction with both target and cellular enzymes. bibliotekanauki.pl

| Analog | Sugar Modification | Reported Anti-HIV Activity (EC₅₀ in MT4 cells) | Selectivity Index | Reference |

|---|---|---|---|---|

| 3'-Azido-2,6-diaminopurine-2',3'-dideoxyriboside (AzddDAPR) | 3'-Azido | 0.3-4.5 µM | 157 | nih.gov |

| 3'-Fluoro-2,6-diaminopurine-2',3'-dideoxyriboside (FddDAPR) | 3'-Fluoro | 0.3-4.5 µM | 80 | nih.gov |

| 3'-Fluoro-2',3'-dideoxyguanosine | 3'-Fluoro | 0.3-4.5 µM | 96 | nih.gov |

| 2',3'-Didehydro-2',3'-dideoxynucleosides (d4 series) | 2',3'-Unsaturated | Act as reverse transcriptase inhibitors; specific activity varies with the base. | N/A | bibliotekanauki.placs.org |

Advanced Research Perspectives and Future Directions for Adenosine, 8 Bromo 2 ,3 Dideoxy

Rational Design and Synthesis of Next-Generation Adenosine (B11128) Analogs

The rational design of next-generation analogs of Adenosine, 8-bromo-2',3'-dideoxy- is centered on strategically modifying its structure to enhance biological activity, selectivity, and metabolic stability. The existing scaffold provides two primary sites for modification: the purine (B94841) base and the dideoxyribose sugar.

Modifications at the C8 position of the purine ring are a key area of exploration. While the bromo-substituent is known to influence the glycosidic bond conformation, favoring the syn conformation which can alter interactions with target enzymes, other substitutions could yield novel activities. researchgate.net For instance, replacing the bromine with other halogens, alkyl, or aryl groups can modulate the electronic and steric properties of the molecule. The synthesis of such analogs often starts from 2'-deoxyadenosine, which undergoes bromination to yield 8-bromo-2'-deoxyadenosine (B120125). researchgate.netcsic.es Subsequent chemical steps would be required to remove the 3'-hydroxyl group to achieve the 2',3'-dideoxy- configuration.

Another avenue for rational design involves creating derivatives with substitutions at other positions of the purine ring, such as the N6 or C2 positions. N6-substituted adenosine analogs have shown a wide range of biological activities, and combining these modifications with the 8-bromo-2',3'-dideoxy- scaffold could lead to compounds with unique pharmacological profiles. nih.gov The synthesis of these multi-substituted analogs can be complex, often requiring multi-step reaction sequences with careful use of protecting groups. researchgate.netacs.org

The table below summarizes potential synthetic strategies for creating novel analogs based on the Adenosine, 8-bromo-2',3'-dideoxy- structure, drawing from established methods for related compounds.

Table 1: Synthetic Strategies for Next-Generation Analogs

| Modification Site | Synthetic Approach | Precursor Compound | Potential Outcome |

|---|---|---|---|

| C8-Position | Suzuki Coupling | 8-bromo-2',3'-dideoxyadenosine | Introduction of aryl or heteroaryl groups to explore new binding interactions. rsc.org |

| N6-Position | Nucleophilic Aromatic Substitution | 6-chloro-8-bromo-9-(2,3-dideoxy-β-D-ribofuranosyl)purine | Introduction of various alkylamino or arylamino side chains to modulate receptor affinity. nih.gov |

| C2-Position | Stille Coupling or Diazotization | 2-amino-8-bromo-adenosine derivative | Introduction of functional groups to enhance target specificity. temple.edu |

| Sugar Moiety | Fluorination or other substitutions | Protected 8-bromoadenosine (B559644) | Alteration of metabolic stability and cellular uptake. |

Application of High-Throughput Screening Methodologies for Biological Activity Profiling

High-throughput screening (HTS) is an essential tool for rapidly assessing the biological activities of large numbers of chemical compounds. For a molecule like Adenosine, 8-bromo-2',3'-dideoxy- and its rationally designed analogs, HTS can be employed to profile their effects across a wide range of biological targets, including enzymes, receptors, and whole cells. acs.org

Given that nucleoside analogs are well-known for their potential antiviral and anticancer properties, HTS assays would likely focus on these areas. ontosight.aimedchemexpress.com For antiviral screening, libraries of compounds could be tested against various viral polymerases or other enzymes essential for viral replication. For anticancer activity, HTS can be used to screen compounds against panels of human tumor cell lines to identify cytotoxic or antiproliferative effects. acs.org

The process typically involves the use of automated liquid handling systems and robotic plate readers to test thousands of compounds in a short period. The data generated from HTS can provide valuable structure-activity relationships (SAR), which can guide further optimization of lead compounds. Bioactive compound libraries, which often contain diverse sets of nucleoside analogs, are frequently used in these screening campaigns. medchemexpress.com

The table below outlines a hypothetical HTS workflow for profiling the biological activity of Adenosine, 8-bromo-2',3'-dideoxy-.

Table 2: High-Throughput Screening Workflow

| Step | Description | Technology/Method | Desired Outcome |

|---|---|---|---|

| 1. Assay Development | Design and optimize biochemical or cell-based assays relevant to target diseases (e.g., cancer, viral infections). | Fluorescence, luminescence, or absorbance-based assays in microplate format. | A robust and reproducible assay with a clear signal window for identifying "hits". |

| 2. Compound Library Preparation | A library containing Adenosine, 8-bromo-2',3'-dideoxy- and its analogs is prepared in a suitable solvent and formatted in microplates. | Automated liquid handlers. | Precisely dispensed compounds ready for screening. |

| 3. High-Throughput Screening | The compound library is screened against the developed assays. | Robotic systems for plate handling and incubation, and high-throughput plate readers. | Identification of "hit" compounds that show significant activity in the primary screen. |

| 4. Hit Confirmation and Validation | "Hits" from the primary screen are re-tested to confirm their activity and rule out false positives. | Dose-response curves to determine potency (e.g., IC50 or EC50). | Confirmed active compounds with established potency. |

| 5. Secondary and Orthogonal Assays | Confirmed hits are tested in different, more physiologically relevant assays to further characterize their mechanism of action and selectivity. | Cell-based assays, enzyme kinetics, or biophysical methods. | Validation of the biological activity and initial insights into the mechanism of action. |

Integration of Advanced Spectroscopic and Structural Biology Approaches for Mechanism Elucidation

Understanding the mechanism of action of Adenosine, 8-bromo-2',3'-dideoxy- at a molecular level requires the use of advanced spectroscopic and structural biology techniques. These methods can provide detailed insights into the compound's conformation and its interactions with biological macromolecules.

X-ray crystallography is a powerful tool for determining the three-dimensional structure of a compound when bound to its target protein. Studies on related 8-bromoadenosine derivatives have shown that the bromine atom induces a syn conformation around the glycosidic bond. nih.govnih.gov This is a significant structural feature, as most natural nucleosides adopt an anti conformation. The syn conformation can dramatically alter how the molecule fits into the active site of an enzyme, potentially leading to inhibition. Obtaining a crystal structure of Adenosine, 8-bromo-2',3'-dideoxy- complexed with a target enzyme would be invaluable for understanding its inhibitory mechanism and for guiding the design of more potent analogs.

Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique. Proton NMR studies on related deoxyadenosine (B7792050) analogs have been used to determine their preferred conformations in solution. nih.gov For Adenosine, 8-bromo-2',3'-dideoxy-, NMR could be used to confirm its conformational preferences and to study its binding to target proteins in a solution state, providing dynamic information that is complementary to the static picture from X-ray crystallography.

The table below compares the structural characteristics of related adenosine analogs, providing a basis for predicting the properties of Adenosine, 8-bromo-2',3'-dideoxy-.

Table 3: Structural Features of Adenosine Analogs

| Compound | Key Structural Feature | Preferred Conformation | Implication for Biological Activity |

|---|---|---|---|

| 2'-Deoxyadenosine | Lacks 2'-hydroxyl group. | Anti conformation favored. | Natural substrate for many enzymes. nih.gov |

| 8-Bromo-2'-deoxyadenosine | Bromine at C8-position. | Syn conformation favored. researchgate.net | Altered interaction with enzymes; can act as an inhibitor. |

| 3'-Deoxyadenosine (Cordycepin) | Lacks 3'-hydroxyl group. | Anti conformation favored. | Can act as a chain terminator in DNA/RNA synthesis. nih.gov |

| Adenosine, 8-bromo-2',3'-dideoxy- (Predicted) | Lacks 2' and 3' hydroxyls; Bromine at C8. | Syn conformation highly likely. | Potential for chain termination and altered enzyme binding due to syn form. |

Implementation of Systems Biology Approaches to Map Compound-Cellular Interactions

While traditional drug discovery often focuses on a single molecular target, systems biology provides a more holistic view by examining the global effects of a compound on the complex network of cellular interactions. For a molecule like Adenosine, 8-bromo-2',3'-dideoxy-, systems biology approaches can help to uncover its full range of biological effects, identify potential off-target activities, and discover novel mechanisms of action.

Transcriptomics, using techniques like RNA sequencing, can reveal how the compound alters gene expression across the entire genome. This can provide clues about the cellular pathways that are perturbed by the compound. Proteomics can identify changes in protein expression and post-translational modifications, offering a more direct view of the functional changes within the cell. Metabolomics can measure changes in the levels of small-molecule metabolites, providing a real-time snapshot of the cell's metabolic state in response to the compound.

By integrating data from these different "omics" platforms, researchers can construct detailed models of the compound's interaction with the cell. This can help to predict both therapeutic effects and potential toxicities. For a nucleoside analog, which has the potential to be incorporated into DNA and RNA or to interfere with numerous enzymes, a systems biology approach is particularly valuable for understanding its complex biological footprint. researchgate.net

The table below lists various systems biology techniques and their potential applications in studying Adenosine, 8-bromo-2',3'-dideoxy-.

Table 4: Systems Biology Approaches

| Technique | Description | Potential Application for Adenosine, 8-bromo-2',3'-dideoxy- |

|---|---|---|

| Transcriptomics (RNA-Seq) | Measures the abundance of all RNA transcripts in a cell. | Identify genes and pathways modulated by the compound, such as those involved in cell cycle, apoptosis, or viral response. |

| Proteomics (Mass Spectrometry) | Measures the abundance and modifications of proteins. | Identify protein targets of the compound and understand its impact on cellular signaling networks. |

| Metabolomics (NMR, Mass Spectrometry) | Measures the levels of endogenous small molecules (metabolites). | Assess the impact of the compound on cellular metabolism, particularly nucleotide synthesis and energy pathways. |

| Interactomics | Identifies physical interactions between proteins and other molecules. | Map the network of proteins that physically interact with the compound or its cellular targets. |

| Computational Modeling | Integrates "omics" data to build predictive models of cellular behavior. | Simulate the effects of the compound on cellular networks to generate new hypotheses about its mechanism of action. |

Exploration of Novel Biochemical and Cellular Delivery Systems for Nucleoside Analogs

A major challenge in the therapeutic use of nucleoside analogs, including dideoxynucleosides, is their delivery into target cells and subsequent activation. uri.edu These compounds are often hydrophilic, which can limit their ability to cross cell membranes. Furthermore, many nucleoside analogs are prodrugs that must be phosphorylated inside the cell to become active, a process that can be inefficient. researchgate.netuni-hamburg.de Research into novel delivery systems aims to overcome these barriers.

One promising strategy is the development of lipophilic prodrugs. The cycloSal-pronucleotide approach, for example, masks the phosphate (B84403) group of a nucleotide with a lipophilic salicylalcohol moiety. uni-hamburg.de This allows the compound to enter the cell, where it is then hydrolyzed to release the active, phosphorylated form, bypassing the often rate-limiting first phosphorylation step. uri.eduuni-hamburg.de

Another area of active research is the use of nanocarriers for drug delivery. Liposomes, dendrimers, and various nanoparticles can encapsulate nucleoside analogs, protecting them from degradation in the bloodstream and facilitating their uptake into target cells. researchgate.netresearchgate.net Recently, RNA nanotechnology has been explored for delivering nucleoside analogs with high payloads. nih.gov These nanocarriers can also be functionalized with targeting ligands to direct the drug specifically to cancer cells or virus-infected cells, potentially increasing efficacy and reducing side effects.

The table below summarizes various delivery systems that could be applied to Adenosine, 8-bromo-2',3'-dideoxy-.

Table 5: Novel Delivery Systems for Nucleoside Analogs

| Delivery System | Mechanism of Action | Potential Advantages for Adenosine, 8-bromo-2',3'-dideoxy- |

|---|---|---|

| Lipophilic Prodrugs (e.g., cycloSal) | The nucleoside analog is chemically modified to increase its lipid solubility, enhancing its ability to diffuse across cell membranes. uni-hamburg.de | Improved cellular uptake and potential to bypass the initial, often inefficient, phosphorylation step. uni-hamburg.de |

| Liposomes | The drug is encapsulated within a lipid bilayer vesicle. | Protects the drug from degradation, can improve solubility, and allows for passive targeting to tumors through the enhanced permeability and retention (EPR) effect. researchgate.net |

| Dendrimers | Highly branched, tree-like macromolecules that can form stable complexes with drugs. researchgate.net | High drug-loading capacity and a well-defined structure that can be functionalized for targeted delivery. researchgate.net |

| Polymer Conjugates | The drug is covalently attached to a polymer, such as dextran (B179266) or cellulose (B213188) sulfate. uri.edu | Can improve the drug's pharmacokinetic profile and may offer additional mechanisms of action (e.g., blocking viral entry). uri.edu |

| RNA Nanoparticles | The drug is incorporated into a self-assembling RNA nanostructure, such as a four-way junction. nih.gov | Precise control over drug loading, potential for spontaneous tumor targeting, and low toxicity. nih.gov |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 8-bromo-2',3'-dideoxyadenosine, and how does the bromine substitution influence its reactivity?

- Methodological Answer : The synthesis typically starts with 2',3'-O-isopropylidene adenosine, which undergoes bromination at the 8-position using bromine in a potassium acetate buffer (pH 3.9). This yields 8-bromo-2',3'-O-isopropylidene adenosine with near-quantitative efficiency. Subsequent nucleophilic substitutions (e.g., with diamines) or deprotection steps produce derivatives. The bromine atom enhances electrophilicity at C8, facilitating nucleophilic substitutions for introducing functional groups like amines or alkoxy chains .

Q. How is 8-bromo-2',3'-dideoxyadenosine utilized in DNA sequencing methodologies?

- Methodological Answer : Dideoxyadenosine derivatives (e.g., ddATP) act as chain-terminating inhibitors in Sanger sequencing. The absence of 3'-hydroxyl groups prevents polymerase-mediated elongation, enabling precise determination of DNA sequences via gel electrophoresis or capillary separation. Modifications like bromination at C8 can alter base-pairing stability or serve as sites for fluorescent labeling .

Q. What spectroscopic techniques are critical for characterizing 8-bromo-2',3'-dideoxyadenosine derivatives?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²D experiments) resolves regioselective bromination and sugar conformation. Mass spectrometry (MS) confirms molecular weights, while UV-Vis spectroscopy monitors electronic transitions influenced by the bromine substituent. X-ray crystallography may elucidate structural distortions caused by steric effects of the bromine atom .

Advanced Research Questions

Q. How do synthetic challenges arise when introducing dual modifications (e.g., C8 bromine and N6 linkers) in adenosine derivatives?

- Methodological Answer : Competing reactivity between the C8 bromine and amine nucleophiles often leads to undesired byproducts. For example, installing a biotin-diaminohexane moiety at N6 prior to bromination may result in low yields due to cross-reactivity. Optimized protocols involve sequential protection-deprotection strategies, such as using Boc-protected amines and azide-alkyne click chemistry post-bromination .

Q. What role do the 2'- and 3'-hydroxyl groups play in adenosine receptor binding, and how does their absence in 8-bromo-2',3'-dideoxyadenosine affect pharmacological activity?

- Methodological Answer : The 2'- and 3'-OH groups are critical for agonist activity at adenosine receptors (e.g., A₁). Their removal in dideoxy derivatives abolishes receptor binding affinity, as shown in studies with 2',3'-dideoxy-N⁶-cyclohexyladenosine (ddCHA), which lacks agonist properties but acts as a weak antagonist (Kᵢ = 4.8 μM). This highlights the necessity of hydroxyl groups for high-affinity receptor interactions .

Q. How can 8-bromo-2',3'-dideoxyadenosine be leveraged to study nucleic acid conformation and enzymatic fidelity?

- Methodological Answer : The bromine atom at C8 induces syn glycosidic torsion in DNA, altering duplex stability. Thermal denaturation assays comparing 8-bromo-2'-deoxyadenosine (Br-dA) with 8-methoxy-dA (moA) reveal sequence-dependent effects: Br-dA destabilizes anti-conformation duplexes but stabilizes syn-conformation mismatches. This property is exploited to probe polymerase fidelity or mismatched base-pair dynamics .

Q. What strategies mitigate acid-catalyzed depurination in 8-bromo-2',3'-dideoxyadenosine during oligonucleotide synthesis?

- Methodological Answer : Acid-labile protecting groups (e.g., 2',3'-O-isopropylidene) shield the glycosidic bond during solid-phase synthesis. Post-synthesis, mild deprotection (e.g., ammonium hydroxide at low temperatures) minimizes depurination. Alternatively, substituting bromine with methoxy groups enhances acid resistance, enabling robust incorporation into oligonucleotides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。